molecular formula C11H18N4 B13422374 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine

Cat. No.: B13422374
M. Wt: 206.29 g/mol
InChI Key: YYWHTZQHQXNZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine (CAS 295349-73-4) is a high-purity chemical compound offered with a purity of 98% . This amine-functionalized pyridine derivative, with the molecular formula C₁₁H₁₈N₄ and a molecular weight of 206.29 g/mol, serves as a versatile building block and key intermediate in organic synthesis and drug discovery research . Its structure, featuring a 1,4-diazepane ring, makes it a valuable scaffold for the development of novel pharmacologically active molecules. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its potential to interact with various biological targets. The product is accompanied by a comprehensive Certificate of Analysis (COA) to ensure quality and batch-to-batch consistency. For safe handling and storage, please refer to the provided Safety Data Sheet (SDS). This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a diagnostic agent . Storage and Handling: To maintain stability and purity, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-amine

InChI

InChI=1S/C11H18N4/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3

InChI Key

YYWHTZQHQXNZLD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Diazepane Ring Synthesis and Functionalization

The 1,4-diazepane ring is a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. The methyl substitution at the 4-position is introduced either by starting from commercially available 4-methyl-1,4-diazepane or by alkylation of the diazepane ring nitrogen.

  • Method A: Direct Use of 4-Methyl-1,4-diazepane
    The commercially available or previously synthesized 4-methyl-1,4-diazepane can be used as a nucleophile for substitution reactions on the pyridine ring. This approach simplifies the synthesis by avoiding diazepane ring construction steps.

  • Method B: Alkylation and Ring Closure
    Alternatively, diazepane rings can be constructed via cyclization reactions involving diamine precursors and appropriate alkylating agents, followed by selective methylation at the 4-position nitrogen. This method is more complex but allows for tailored substitution patterns.

Pyridine Core Functionalization

The pyridine ring is functionalized at the 3- and 6-positions to install the amino group and the diazepane substituent, respectively.

  • Halogenation and Nucleophilic Substitution
    Starting from 3,6-dihalopyridine derivatives (e.g., 3-bromo-6-chloropyridine), selective nucleophilic aromatic substitution (SNAr) reactions are employed. The 6-position halogen is displaced by the diazepane nitrogen nucleophile, while the 3-position is converted to an amine either by substitution or reduction of a nitro group.

  • Reductive Amination and Coupling
    Another approach involves reductive amination of 6-bromopyridine-3-carbaldehyde with ethylpiperazine derivatives, followed by palladium-catalyzed coupling to install the diazepane moiety.

Coupling Reactions to Form the Target Compound

  • Nucleophilic Substitution with Diazepane
    The key step is the reaction of the pyridine derivative bearing a leaving group (e.g., bromide or chloride) at the 6-position with 4-methyl-1,4-diazepane under basic or catalytic conditions to form the C-N bond.

  • Reductive Amination
    In some protocols, aldehyde-functionalized pyridine intermediates react with diazepane amines under reductive amination conditions (e.g., sodium triacetoxyborohydride) to form the target compound.

  • Catalytic Coupling (Buchwald–Hartwig Amination)
    Palladium-catalyzed amination reactions can be used to couple pyridinyl halides with diazepane amines, providing efficient and selective formation of the C-N bond.

Representative Synthetic Scheme

Step Reagents/Conditions Description Yield (%)
1 3,6-Dihalopyridine + 4-methyl-1,4-diazepane, base (e.g., TEA), solvent (DCM) Nucleophilic aromatic substitution at 6-position 60–80%
2 Reduction of 3-nitro group to 3-amine (Fe/Ammonium chloride or catalytic hydrogenation) Conversion of nitro to amino group 85–95%
3 Purification and salt formation (e.g., HCl salt with isopropanol) Isolation of pure compound 90–95%

Comparative Data on Preparation Methods

Method Starting Materials Key Reactions Advantages Disadvantages
Direct SNAr substitution 3-nitro-6-chloropyridine, 4-methyl-1,4-diazepane Nucleophilic substitution, reduction of nitro to amine Straightforward, good yields Requires selective substitution control
Reductive amination 6-bromopyridine-3-carbaldehyde, 4-methyl-1,4-diazepane Reductive amination with sodium triacetoxyborohydride Mild conditions, high selectivity Multi-step, moderate overall yield
Pd-catalyzed Buchwald–Hartwig amination Pyridinyl halides, diazepane amines Pd-catalyzed C-N coupling High selectivity, scalable Requires expensive catalysts, sensitive conditions

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution method is widely used due to its simplicity and good yields. Control of reaction conditions (temperature, solvent, base) is critical to avoid poly-substitution or side reactions.

  • Reduction of nitro groups to amines is efficiently achieved by iron powder with ammonium chloride or catalytic hydrogenation, providing high purity intermediates.

  • Reductive amination offers an alternative route with mild conditions and good selectivity, but the overall yield is limited by the number of steps and purification requirements.

  • The Buchwald–Hartwig amination method is effective for coupling sterically hindered amines and pyridine derivatives, enabling late-stage functionalization with high selectivity and potential for scale-up.

  • Salt formation (e.g., HCl salt) improves the stability and solubility of the final compound, facilitating isolation and handling.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM), Methanol DCM favored for substitution; methanol for reductions
Base Triethylamine (TEA), Potassium hydroxide (KOH) TEA used in substitution; KOH in methanol for further reactions
Temperature Room temperature to reflux Higher temps favor substitution but risk side reactions
Catalysts Pd(0) complexes (for Buchwald–Hartwig) Used for selective amination
Reducing Agent Iron powder with NH4Cl or catalytic hydrogenation Efficient for nitro to amine reduction
Yield Range 60–95% per step Dependent on method and purification

Chemical Reactions Analysis

Acylation Reactions

The aromatic amine undergoes acylation with electrophilic reagents, forming stable amide derivatives.

ReagentConditionsProductMechanism
Acetic anhydridePyridine, RTN-Acetylpyridin-3-amine derivativeNucleophilic acyl substitution
Benzoyl chlorideTriethylamine, DCM, 0–5°CN-Benzoylpyridin-3-amine derivativeBase-mediated deprotonation

Example : Reaction with acetic anhydride in pyridine yields N-acetyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-amine, confirmed by IR spectroscopy (C=O stretch at 1,650 cm⁻¹) and NMR (downfield shift of NH proton).

Alkylation Reactions

The aromatic amine participates in alkylation to form quaternary ammonium salts or secondary amines.

ReagentBase/SolventTemperatureProduct
Methyl iodideK₂CO₃, DMF50°CN-Methylpyridinium salt
Ethyl bromideNaH, DMF60°CN-Ethyl derivative

Mechanism : The amine acts as a nucleophile in an SN2 reaction, attacking the alkyl halide. Steric hindrance from the diazepane group may reduce reaction rates compared to simpler aromatic amines.

Oxidation Reactions

The pyridine ring undergoes oxidation to form N-oxide derivatives, altering electronic properties.

ReagentConditionsProduct
KMnO₄, H₂SO₄Aqueous, 80°CPyridine N-oxide derivative
H₂O₂, AcOHRT, 12 hoursPartially oxidized diazepane ring

Example : Treatment with KMnO₄ in acidic medium generates 6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-amine N-oxide, characterized by a deshielded pyridine proton in ¹H NMR.

Nucleophilic Substitution

The diazepane moiety participates in substitution reactions under basic conditions.

ReagentConditionsProduct
Benzyl chlorideDMF, 80°CN-Benzyl-diazepane derivative
Acryloyl chlorideEt₃N, THFAcrylamide-functionalized analog

Key Insight : Substitution at the diazepane nitrogen is less favored due to ring strain, but bulky electrophiles like benzyl chloride achieve moderate yields .

Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable complexes.

Metal SaltConditionsApplication
CuCl₂Ethanol/H₂O, RTCatalytic oxidation studies
Fe(NO₃)₃Methanol, refluxMagnetic material synthesis

Example : A copper(II) complex exhibits enhanced catalytic activity in aerobic oxidations, attributed to electron donation from the pyridine nitrogen.

Comparative Reactivity

Reaction TypeAromatic Amine ReactivityDiazepane Reactivity
AcylationHighLow
AlkylationModerateModerate
OxidationHigh (pyridine ring)Low

The aromatic amine is more reactive toward electrophiles, while the diazepane’s secondary amines show limited participation due to steric and electronic constraints.

Scientific Research Applications

The applications of 6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-amine are primarily in the synthesis of various compounds with potential pharmaceutical applications .

Pharmaceutical Research

  • 5-HT6 Receptor Antagonists: 6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-amine is used in the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, which act as 5-HT6 antagonists for treating cognitive disorders . These compounds have shown potential in in-vivo animal models for cognition in Alzheimer’s Disease .
  • PRMT5 Inhibitors: This compound is utilized in the creation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors . These inhibitors target MTAP-deleted cancer cells by disrupting the interaction between PRMT5 and its substrate adaptor proteins . One such inhibitor, BRD0639, has demonstrated on-target cellular activity .
  • CDK4/6 Inhibitors: Substituted 2-hydro-pyrazole derivatives, which incorporate 6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-amine, are used as selective Cyclin-Dependent Kinases 4 and 6 (CDK4/6) inhibitors . Inhibition of CDK4/6 prevents the cell cycle from progressing from the G1 phase (growth phase) to the S phase (DNA replication phase), thus inhibiting tumor proliferation .

Mechanism of Action

The mechanism of action of 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Flexibility vs. Rigidity

  • In contrast, the quinazoline derivative (Compound 28) incorporates a rigid quinazoline core, which may improve selectivity for planar binding sites (e.g., histone-modifying enzymes) .
  • The benzodioxin-containing compound () introduces aromatic oxygen atoms, likely improving solubility but reducing metabolic stability compared to the aliphatic diazepane group .

Commercial Availability

  • The target compound is available commercially (UkrOrgSynthesis Ltd.), whereas analogs like Compound 28 and the benzodioxin derivative are likely restricted to research settings .

Biological Activity

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine is a compound with a molecular formula of C11H18N4 and a molecular weight of approximately 206.29 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cancer treatment and other therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC11H18N4
Molecular Weight206.28742 g/mol
CAS NumberNot specified

Biological Activity

Research indicates that compounds related to 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine may possess significant biological activity, including:

  • Anticancer Activity :
    • Some derivatives have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung carcinoma (A549) .
    • The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways such as caspase activation .
  • Kinase Inhibition :
    • Similar compounds have been identified as inhibitors of key kinases involved in tumor growth and metastasis, such as Janus kinases (JAK) and vascular endothelial growth factor receptor (VEGFR) .
    • These interactions can lead to reduced angiogenesis and enhanced apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that certain derivatives of 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine exhibit potent cytotoxicity against a panel of human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Adenocarcinoma)<10Induction of apoptosis
A549 (Lung Carcinoma)<15Inhibition of VEGFR signaling
HT29 (Colon Adenocarcinoma)<12Caspase pathway activation

These findings suggest that the compound's structural features may contribute to its effectiveness as an anticancer agent.

Research Findings

Recent literature highlights the potential for compounds similar to 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine to serve as valuable leads in drug discovery. For instance, oxazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties, demonstrating significant activity against multiple cancer types . This reinforces the idea that modifications to the pyridine structure can yield compounds with enhanced biological efficacy.

Q & A

Q. Basic Analytical Techniques

  • ¹H/¹³C NMR : Assign peaks for diagnostic signals, such as the pyridine C3-amine proton (δ 6.8–7.2 ppm) and diazepane methyl group (δ 1.2–1.5 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 235.3) and purity (>98%) using reverse-phase columns .
  • Elemental analysis : Validate C, H, N composition (e.g., C₁₃H₁₇N₃ requires C 67.50%, H 7.41%, N 18.18%) .

What computational methods are suitable for studying its interaction with biological targets?

Q. Advanced Computational Design

  • Molecular docking : Use Schrödinger Suite (GLIDE module) with PDB structures (e.g., HDAC8/MS-344 or G9a/BIX-01294) .
    • Protein preparation : Optimize hydrogen bonding networks and remove crystallographic water molecules.
    • Grid generation : Define binding pockets using residues within 10 Å of the co-crystallized ligand .
  • Scoring : Prioritize poses with Glide scores < −6.0 kcal/mol and favorable hydrophobic interactions (e.g., with G9a’s lysine-rich pocket) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Q. Advanced SAR Strategies

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to pyridine to enhance target binding .
  • Diazepane substitution : Replace the 4-methyl group with bulkier substituents (e.g., cyclopropyl) to modulate lipophilicity (logP 1.5–2.5) .
  • Bioisosteres : Replace pyridine with triazine (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) to improve metabolic stability .
    Example : 6-(4-Fluorophenyl) analogs showed 10-fold higher inhibition of G9a compared to the parent compound .

How should researchers address contradictory biological activity data across studies?

Q. Advanced Data Analysis

  • Assay standardization : Validate enzyme inhibition protocols (e.g., G9a IC₅₀) using positive controls like BIX-01294 .
  • Solubility adjustments : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
  • Data normalization : Compare results relative to internal controls (e.g., % inhibition at 10 µM) to account for batch variability .

What advanced spectroscopic methods resolve ambiguities in structural assignments?

Q. Advanced Analytical Comparison

  • X-ray crystallography : Resolve tautomeric forms (e.g., pyridine vs. pyridinium) using single-crystal data (e.g., CCDC 876512) .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., diazepane CH₂ groups) .
  • High-resolution MS : Confirm exact mass (e.g., HRMS [M+H]⁺ calculated 235.1423, observed 235.1425) .

How can solubility and formulation challenges be addressed for in vivo studies?

Q. Advanced Formulation Strategies

  • logP optimization : Derivatize with polar groups (e.g., -OH, -COOH) to reduce logP from 2.1 to 1.3 .
  • Salt formation : Use hydrochloride salts to enhance aqueous solubility (>5 mg/mL in PBS) .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (size 150–200 nm) for sustained release in pharmacokinetic studies .

What enzymatic assays are recommended for evaluating its histone methyltransferase inhibition?

Q. Advanced Enzyme Assays

  • G9a inhibition : Use a radiometric assay with ³H-SAM (S-adenosyl methionine) and histone H3 peptide (residues 1–21) .
    • Protocol : Incubate 1 µM compound with 10 nM G9a for 60 min; quantify methylation via scintillation counting .
  • Dose-response curves : Fit data to a four-parameter logistic model (IC₅₀ typically 0.5–5 µM for potent derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.